(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid
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Overview
Description
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is a compound that features a combination of functional groups, including an Fmoc-protected amino group, a tritylthio group, and a pentanoic acid backbone. This compound is of interest in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like Fmoc chloride and trityl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylthio group can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions can lead to the formation of various substituted amino acids.
Scientific Research Applications
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing selective reactions at other sites. The tritylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The pentanoic acid backbone provides structural flexibility and can interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-tritylthiopropane
- 2-(Tritylthio)-ethanethiol
- 3-(Tritylthio)propanoic acid
Uniqueness
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is unique due to its combination of an Fmoc-protected amino group and a tritylthio group. This combination allows for selective reactions and provides a versatile building block for the synthesis of complex molecules. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEDPRJPBCNZHB-BHVANESWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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